molecular formula C11H14ClN5O3 B12778775 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate CAS No. 134749-18-1

6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate

Cat. No.: B12778775
CAS No.: 134749-18-1
M. Wt: 299.71 g/mol
InChI Key: ORBCKUIUFKIKQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate typically involves the reaction of 6,7-dimethoxyquinazoline with semicarbazide hydrochloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate is unique due to its specific semicarbazido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

134749-18-1

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

[(6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride

InChI

InChI=1S/C11H13N5O3.ClH/c1-18-8-3-6-7(4-9(8)19-2)13-5-14-10(6)15-16-11(12)17;/h3-5H,1-2H3,(H3,12,16,17)(H,13,14,15);1H

InChI Key

ORBCKUIUFKIKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NNC(=O)N)OC.Cl

Origin of Product

United States

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